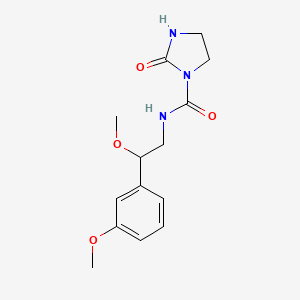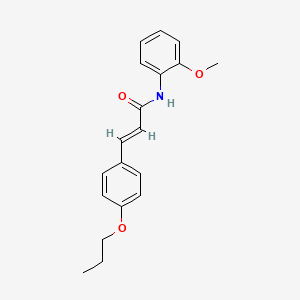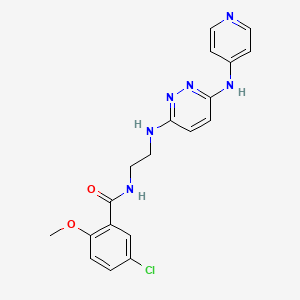![molecular formula C19H19F3N6O3 B2725403 1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097911-47-0](/img/structure/B2725403.png)
1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Imidazolidinediones, on the other hand, are a type of cyclic urea and have been used in various fields of medicinal chemistry.
Synthesis Analysis
Triazoles can be synthesized via a process known as “Click” chemistry, which is a reliable, efficient, and selective synthetic method . The synthesis of triazoles often involves the reaction of azides and alkynes . Imidazolidinediones can be synthesized from a variety of precursors, including amino acids and isocyanates.Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Imidazolidinediones have a five-membered ring with two nitrogen atoms and three carbon atoms, with the carbonyl groups attached to the nitrogen atoms.Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can participate in reactions such as N-alkylation, N-acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and imidazolidinediones can vary widely depending on their specific structure. In general, these compounds are stable and have good solubility in common organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Novel synthesis methods for compounds with imidazolidine-2,4-dione cores have been explored, demonstrating the potential for creating diverse derivatives for various scientific applications (Parihar & Ramana, 2003). The synthesis processes often involve selective reduction and cyclization steps, hinting at the chemical flexibility and the range of modifications possible on the core structure.
Pharmacological Research
- Antifungal Applications : Studies have investigated compounds within the 1,2,4-triazole class for antifungal properties. For instance, a novel antifungal compound was synthesized, characterized, and its solubility in biologically relevant solvents was assessed, showcasing the importance of physicochemical properties in drug design and delivery (Volkova, Levshin, & Perlovich, 2020).
Chemical Properties and Applications
- Chemical Reactivity and Applications : The oxidation reactions of related compounds, like pyrazolines to pyrazoles, have been explored, indicating the utility of certain derivatives in chemical transformations under mild conditions (Zolfigol et al., 2006). Such research underscores the broader chemical utility of compounds with similar motifs for synthetic applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given the versatile biological activities of triazoles and imidazolidinediones, there is significant interest in developing new compounds in these classes for various applications in medicinal chemistry . Future research will likely focus on the design and synthesis of new derivatives with improved potency and selectivity for specific biological targets.
Eigenschaften
IUPAC Name |
1-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O3/c20-19(21,22)12-27-16(29)11-26(18(27)31)13-6-8-25(9-7-13)17(30)15-10-23-28(24-15)14-4-2-1-3-5-14/h1-5,10,13H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYXAXGPVQMJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)

![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)


![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)


![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2725342.png)